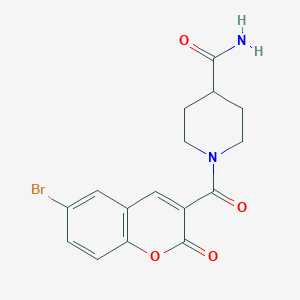

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis

The InChI code for the compound is1S/C10H4BrNO2/c11-8-1-2-9-6 (4-8)3-7 (5-12)10 (13)14-9/h1-4H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.05 . It is a powder with a melting point of 200-201 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Some derivatives have shown promising antitumor activity against liver carcinoma, with significant inhibitory concentrations (IC50 values) indicating potential for cancer research .

Crystallography Studies

The structural configuration of related compounds has been studied in crystallography, which could be relevant for understanding molecular interactions and designing new drugs .

Supramolecular Assembly

Research has been conducted on the supramolecular assembly of similar compounds, which is important for the development of molecular materials and nanotechnology .

Wirkmechanismus

Mode of Action

It is known that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide interacts with its targets and exerts its effects . .

Safety and Hazards

Zukünftige Richtungen

Given the compound’s potential applications in medicinal chemistry and its role as an agonist for the GPR35 receptor, future research could explore its potential therapeutic applications. Additionally, its use in the synthesis of new heterocycles suggests potential for further chemical exploration .

Eigenschaften

IUPAC Name |

1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOCEPKIJNFNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether](/img/structure/B508741.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methyl-2-naphthalenesulfonamide](/img/structure/B508745.png)

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B508750.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508757.png)

![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B508758.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508760.png)